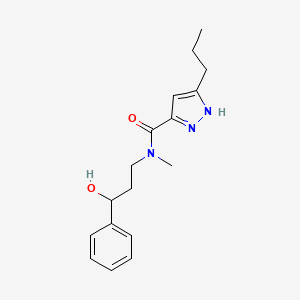
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by Dr. John W. Huffman at Clemson University. It is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. JWH-018 is one of the most widely used synthetic cannabinoids, and it has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. These receptors are involved in a variety of physiological processes, including pain perception, mood regulation, and appetite control. When N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide binds to these receptors, it produces a range of effects, including pain relief, relaxation, and altered perception.
Biochemical and Physiological Effects:
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and it may be useful in the treatment of conditions such as arthritis and multiple sclerosis. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, which makes it useful for studying the physiological effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to its use in lab experiments. N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, its use in lab experiments is subject to regulatory restrictions, and researchers must obtain appropriate licenses and permits before using it in their studies.
Orientations Futures
There are several potential future directions for research on N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of chronic pain and other conditions. Researchers may also investigate its effects on the endocannabinoid system and its potential interactions with other drugs and compounds. Additionally, there may be opportunities to develop new synthetic cannabinoids based on the structure of N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, which could have unique therapeutic properties.
Applications De Recherche Scientifique
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and it may be useful in the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-7-14-12-15(19-18-14)17(22)20(2)11-10-16(21)13-8-5-4-6-9-13/h4-6,8-9,12,16,21H,3,7,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMSJICAHVCAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(C)CCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diphenylacetamide](/img/structure/B4167272.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4167273.png)
![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4167278.png)
![N-bicyclo[2.2.1]hept-2-yl-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4167282.png)
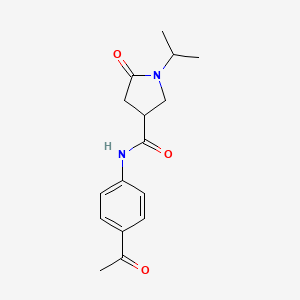
![4-isopropoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4167291.png)
![N-cyclohexyl-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4167307.png)
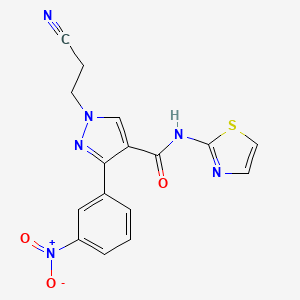
![N~1~-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4167327.png)
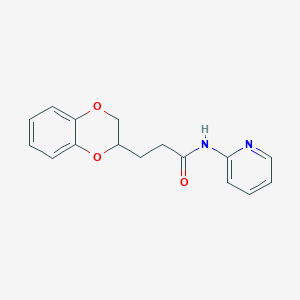
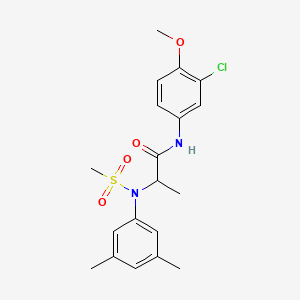
![4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4167348.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4167373.png)
![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4167374.png)